

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyloxyaniline

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Compound of Interest

Compound Name: 3-Benzyloxyaniline

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Introduction

3-Benzyloxyaniline, also known as 3-(phenylmethoxy)benzenamine, is an aromatic organic compound with the chemical formula $C_{13}H_{13}NO$. It features an aniline core substituted with a benzyloxy group at the meta position. This unique structural arrangement, combining a primary amine and a benzyl ether, makes it a versatile building block and intermediate in various fields of chemical synthesis.^[1] Its applications are prominent in the development of pharmaceuticals, agrochemicals, and dyes.^[1] In medicinal chemistry, the **3-benzyloxyaniline** scaffold is explored for the synthesis of potential therapeutic agents, including anti-cancer drugs.^[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process optimization, formulation development, and for predicting its toxicological and environmental fate.

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-benzyloxyaniline**, details the experimental protocols for their determination, and presents logical workflows to aid researchers in their laboratory practices.

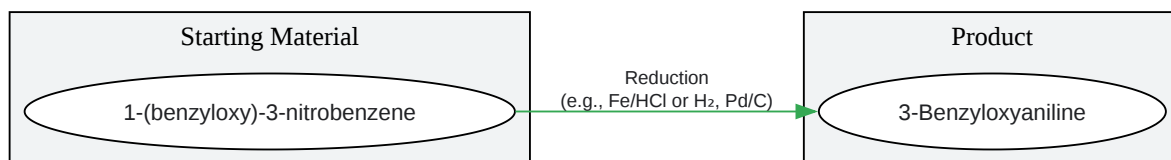
Core Physicochemical Properties

The key physicochemical data for **3-benzyloxyaniline** are summarized in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that some values, particularly pKa and logP, are often predicted via computational models and should be experimentally verified for critical applications.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₃ NO	[1][2][3][4]
Molecular Weight	199.25 g/mol	[1][2][4][5]
Appearance	Light brown to beige or tan powder/solid	[1][2][3]
Melting Point	61-69 °C (range); typically 63-67 °C (lit.)	[1][2][3][5]
Boiling Point	170 °C at 3 Torr	[2][6]
Density (Predicted)	1.129 ± 0.06 g/cm ³	[2][6]
Solubility	Soluble in Methanol	[2][6]
pKa (Predicted)	4.17 ± 0.10	[2][6]
logP (XLogP3)	3.1	[7][8]
Vapor Pressure	1.91E-05 mmHg at 25°C	[2]
Refractive Index (Predicted)	1.616	[2]
Flash Point	184.4 °C	[2]

Synthesis and Chemical Identity

3-Benzyloxyaniline is commonly synthesized via the reduction of its nitro precursor, 1-(benzyloxy)-3-nitrobenzene. This transformation is a standard procedure in organic synthesis and provides a reliable route to the desired aniline.



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*A typical synthesis route for **3-Benzyloxyaniline**.*

Chemical Identifiers:

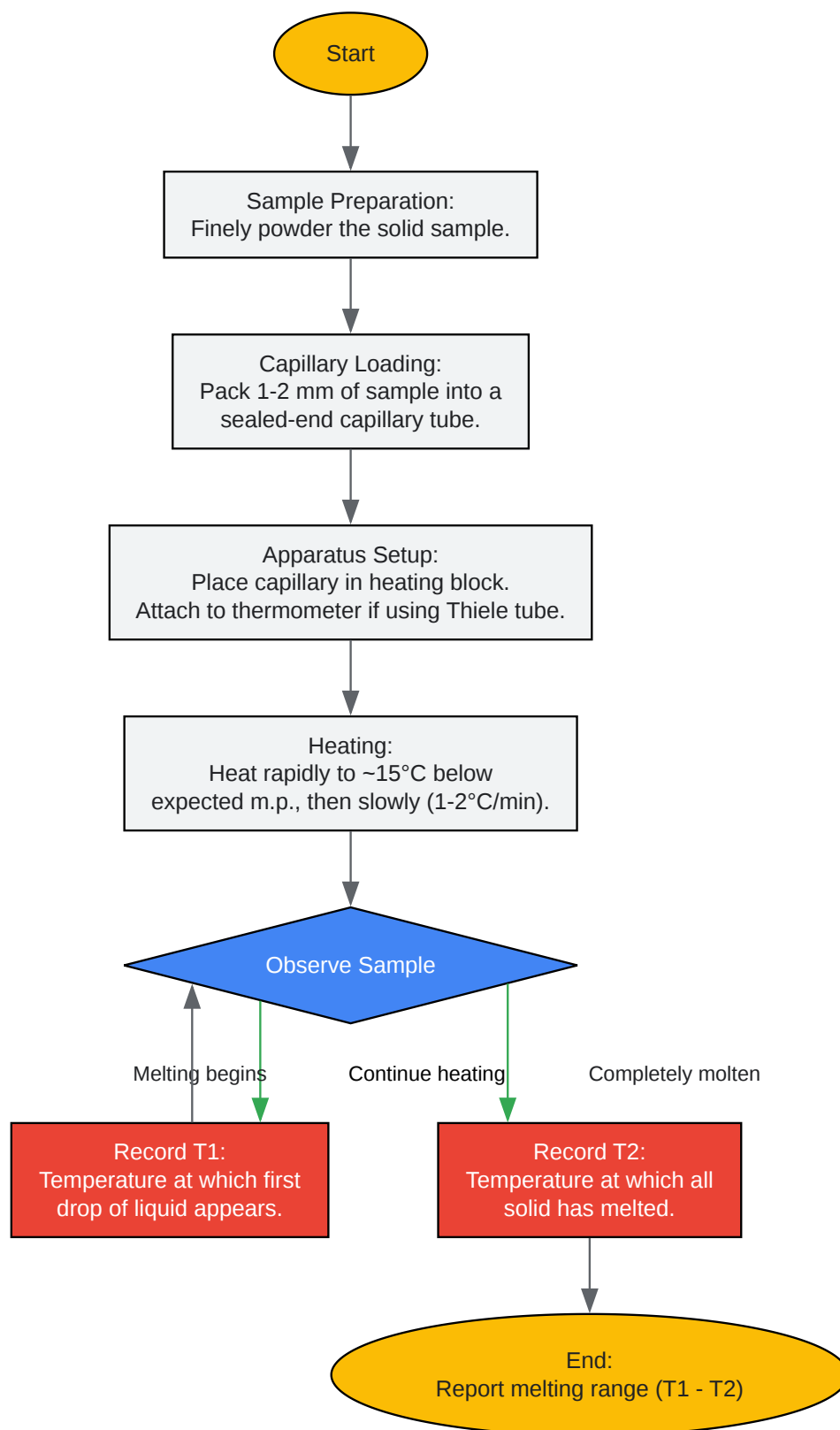
- CAS Number: 1484-26-0[1][2][3][4][5]
- EC Number: 216-056-6[2][4][5]
- InChI Key: IGPFOKFDBICQMC-UHFFFAOYSA-N[3][4][5][6]
- SMILES: Nc1cccc(OCc2ccccc2)c1[5][9]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties. These protocols are generalized and may require optimization based on available instrumentation and specific sample characteristics.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.[6]



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Workflow for Melting Point Determination.

Protocol:

- Sample Preparation: A small amount of **3-benzyloxyaniline** is finely crushed into a powder on a clean, dry surface.[\[7\]](#)
- Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder until 1-2 mm of the sample is packed into the bottom.[\[3\]](#)[\[7\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and placed in a Thiele tube containing a high-boiling oil.[\[6\]](#)[\[7\]](#)
- Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[\[6\]](#)[\[10\]](#)
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid is observed, and T2, the temperature at which the last crystal melts. The melting point is reported as the range T1-T2.[\[7\]](#)[\[8\]](#)

Boiling Point Determination (Micro Method at Reduced Pressure)

Given that **3-benzyloxyaniline** has a high boiling point and may be susceptible to decomposition at atmospheric pressure, determination under reduced pressure is advisable.

Protocol:

- Apparatus Setup: A small test tube containing ~0.5 mL of **3-benzyloxyaniline** is placed in a heating bath (e.g., Thiele tube or metal block). A thermometer is positioned with its bulb above the liquid surface. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[\[11\]](#)[\[12\]](#)
- Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 3 Torr).

- Heating: The sample is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.[\[12\]](#)[\[13\]](#)
- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid is boiling at that pressure.[\[12\]](#)
- Data Recording: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[\[14\]](#) The corresponding pressure must be recorded.

Solubility Determination (OECD 105 Flask Method)

The flask method is suitable for substances with solubilities greater than 10^{-2} g/L.[\[5\]](#)[\[15\]](#)

Protocol:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time needed to reach equilibrium.[\[5\]](#)[\[15\]](#)
- Equilibration: An excess amount of **3-benzyloxyaniline** is added to a known volume of water (or other solvent) in a flask. The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[\[5\]](#)
- Phase Separation: The saturated solution is allowed to stand to let solids settle. The supernatant is then separated from the undissolved solid by centrifugation or filtration.
- Analysis: The concentration of **3-benzyloxyaniline** in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds like the amine group in **3-benzyloxyaniline**.[\[16\]](#)[\[17\]](#)

Protocol:

- **Sample Preparation:** A precise amount of **3-benzyloxyaniline** is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility, to a known concentration (e.g., 1 mM).^{[16][18]} The solution is made acidic by adding a small amount of a strong acid (e.g., 0.1 M HCl).^[18]
- **Titration Setup:** The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.^[18]
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.^{[16][18]}
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, often calculated using the first or second derivative of the plot. The pKa corresponds to the pH at which half of the amine groups are protonated.

Spectral Analysis

Spectral data is crucial for structural confirmation and identification.

- **Infrared (IR) Spectroscopy:** An IR spectrum is typically obtained from a solid sample prepared as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[2] The spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, C-N stretching, C-O ether stretching, and aromatic C-H and C=C bonds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are essential for detailed structural elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).^[19] The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.^[20]

- Mass Spectrometry (MS): Electron Ionization (EI) is a common technique for volatile compounds like **3-benzyloxyaniline**.^{[21][22]} The mass spectrum provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight, and a characteristic fragmentation pattern that can be used for structural identification.^{[21][23]}

Conclusion

This guide has provided a detailed summary of the core physicochemical properties of **3-benzyloxyaniline**, a compound of significant interest in synthetic and medicinal chemistry. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate in-house determination of these critical parameters. The inclusion of logical workflow diagrams aims to simplify the practical application of these methods in a laboratory setting. A precise understanding and application of this physicochemical data are essential for the successful design of synthetic routes, optimization of reaction conditions, and the development of new chemical entities based on the **3-benzyloxyaniline** scaffold.

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